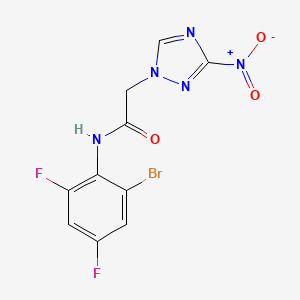![molecular formula C16H25NO2S B6122875 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine, also known as MMB-2201, is a synthetic cannabinoid that is structurally similar to the psychoactive ingredient in marijuana. MMB-2201 has gained popularity in the research community due to its potential therapeutic applications in treating various medical conditions.
Mecanismo De Acción
2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, mood, appetite, and sleep. 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine binds to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as dopamine, serotonin, and GABA, which are involved in modulating pain, anxiety, and mood.
Biochemical and Physiological Effects
2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases such as cancer, diabetes, and cardiovascular disease. 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine has also been shown to have a neuroprotective effect, which may be useful in treating neurodegenerative diseases. Additionally, 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine has been shown to have analgesic and anxiolytic properties, which may be useful in treating chronic pain and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine is its high potency, which allows for lower doses to be used in experiments. This reduces the risk of side effects and makes it easier to control the dosage. Additionally, 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, one of the limitations of 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine is its potential for abuse and addiction, which may limit its clinical use.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine. One area of interest is its potential for treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential for treating chronic pain and anxiety disorders. Additionally, further research is needed to understand the long-term effects of 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine and its potential for abuse and addiction. Finally, there is a need for the development of safer and more effective synthetic cannabinoids that can be used clinically with minimal risk of side effects.
Métodos De Síntesis
2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine is synthesized through a multistep process that involves the reaction of 4-methoxybenzyl chloride with 3-(methylthio)propylamine. The resulting intermediate is then reacted with morpholine to produce 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine. The purity of the final product can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anxiolytic properties. 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-(3-methylsulfanylpropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-18-15-6-4-14(5-7-15)12-16-13-17(9-10-19-16)8-3-11-20-2/h4-7,16H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNPOSBQJSLZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)CCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-4-[3-(methylthio)propyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6122793.png)
![4-sec-butyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6122796.png)

![[4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6122810.png)
![6-methyl-5-[5-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6122813.png)
![1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6122820.png)
![N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6122826.png)
![1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6122841.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6122852.png)
![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![dimethyl {(3,5-dichloro-2-methoxyphenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B6122873.png)
![N-{1-[1-(2-phenylpropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6122876.png)
![[6,8,9-trimethyl-4-(1-piperidinylmethyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B6122883.png)